molecular formula C23H17BrClN3O3S B2417800 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide CAS No. 1023866-41-2

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide

Cat. No.: B2417800
CAS No.: 1023866-41-2
M. Wt: 530.82
InChI Key: IVFGRRGEKCWAOE-UHFFFAOYSA-N
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Description

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide is a complex organic compound that features a combination of indole, thioether, and benzamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a halogenation reaction, typically using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Thioether Formation: The thioether linkage is formed by reacting the bromophenyl-indole with an appropriate thiol under basic conditions.

    Benzamide Formation: The final step involves the coupling of the thioether-indole intermediate with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, catalytic hydrogenation

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving indole and benzamide derivatives.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the nitrobenzamide group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl Indole Derivatives: These compounds share the indole and bromophenyl functionalities and may have similar biological activities.

    Thioether-Linked Benzamides: Compounds with thioether linkages and benzamide groups may exhibit similar chemical reactivity and applications.

Uniqueness

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-chloro-5-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-chloro-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrClN3O3S/c24-15-7-5-14(6-8-15)21-22(17-3-1-2-4-20(17)27-21)32-12-11-26-23(29)18-13-16(28(30)31)9-10-19(18)25/h1-10,13,27H,11-12H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFGRRGEKCWAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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